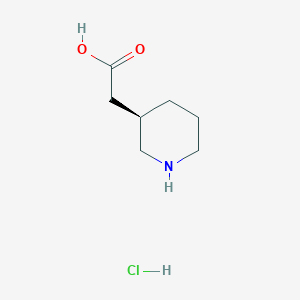

(R)-2-(Piperidin-3-yl)acetic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(3R)-piperidin-3-yl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h6,8H,1-5H2,(H,9,10);1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUCGEDHTPKPBM-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)CC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334509-89-5 |

Source

|

| Record name | 3-Piperidineacetic acid, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334509-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3R)-piperidin-3-yl]acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-(Piperidin-3-yl)acetic acid hydrochloride

For: Researchers, scientists, and drug development professionals.

Abstract

(R)-2-(Piperidin-3-yl)acetic acid hydrochloride, with a confirmed CAS Number of 1334509-89-5, is a chiral piperidine derivative of significant interest in medicinal chemistry. The piperidine scaffold is a privileged structure, frequently incorporated into centrally active pharmaceuticals due to its favorable physicochemical properties and ability to interact with a variety of biological targets.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical identity, a plausible enantioselective synthetic route, detailed analytical characterization protocols, and an exploration of its potential applications in drug discovery, with a focus on its putative role as a modulator of central nervous system targets. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel piperidine-based therapeutic agents.

Introduction and Chemical Identity

This compound is the hydrochloride salt of the (R)-enantiomer of 2-(piperidin-3-yl)acetic acid. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design of drugs targeting the central nervous system (CNS).[3] Its conformational flexibility allows it to present substituents in well-defined spatial orientations, facilitating precise interactions with biological macromolecules. The introduction of a chiral center at the 3-position, coupled with an acetic acid moiety, provides a scaffold with significant potential for developing subtype-selective ligands for various receptors and enzymes.

The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling, formulation, and biological testing compared to the free base.[4]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1334509-89-5 | [5] |

| Molecular Formula | C₇H₁₄ClNO₂ | [6] |

| Molecular Weight | 179.64 g/mol | [6] |

| IUPAC Name | (R)-2-(piperidin-3-yl)acetic acid;hydrochloride | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Expected to be soluble in water and polar organic solvents | [4] |

| Stability | The hydrochloride salt is more stable for storage than the free base | [4] |

Enantioselective Synthesis

The synthesis of enantiomerically pure 3-substituted piperidines is a key challenge in medicinal chemistry. A robust and scalable synthetic route is crucial for the development of chiral drug candidates. While a specific, validated synthesis for this compound is not extensively reported in publicly available literature, a plausible and efficient enantioselective route can be designed based on modern catalytic methods. The following protocol is adapted from a rhodium-catalyzed asymmetric reductive Heck reaction strategy for the synthesis of enantioenriched 3-substituted piperidines from pyridine.[7][8][9][10]

Synthetic Strategy Overview

The proposed synthesis involves a three-stage process:

-

Partial Reduction and Protection of Pyridine: Pyridine is activated and partially reduced to a dihydropyridine intermediate.

-

Rhodium-Catalyzed Asymmetric Functionalization: An enantioselective rhodium-catalyzed reaction introduces the acetic acid precursor at the 3-position of the piperidine ring.

-

Reduction, Deprotection, and Salt Formation: The intermediate is fully reduced and deprotected to yield the final product, which is then converted to its hydrochloride salt.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Boc-1,2-dihydropyridine

Causality: This initial step activates the pyridine ring towards further functionalization by converting it into a less aromatic and more reactive dihydropyridine derivative. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the nitrogen and influences the electronic properties of the diene system.

-

To a stirred solution of pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

Slowly add a solution of sodium borohydride (NaBH₄, 1.2 eq) in a suitable solvent.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-1,2-dihydropyridine.

Step 2: Rhodium-Catalyzed Asymmetric Synthesis of (R)-tert-butyl 2-(1-Boc-1,2,5,6-tetrahydropyridin-3-yl)acetate

Causality: This is the key enantioselective step. A chiral rhodium catalyst facilitates the conjugate addition of a suitable acetic acid synthon to the dihydropyridine. The choice of the chiral ligand is critical for achieving high enantioselectivity.

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the rhodium precursor (e.g., [Rh(cod)Cl]₂) and a chiral phosphine ligand (e.g., a BINAP derivative) in a degassed anhydrous solvent like dioxane.

-

Add 1-Boc-1,2-dihydropyridine (1.0 eq) and tert-butyl bromoacetate (1.5 eq).

-

Add a suitable base (e.g., a silver salt or a fluoride source) to activate the bromoacetate.

-

Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for 24-48 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate.

-

Purify the residue by flash column chromatography to afford the enantioenriched product.

Step 3: Reduction of the Tetrahydropyridine Ring

Causality: Catalytic hydrogenation reduces the remaining double bond in the tetrahydropyridine ring to yield the fully saturated piperidine scaffold.

-

Dissolve the product from Step 2 in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain (R)-tert-butyl 2-(1-Boc-piperidin-3-yl)acetate.

Step 4: Deprotection and Hydrochloride Salt Formation

Causality: The Boc protecting group and the tert-butyl ester are removed under acidic conditions. The use of hydrochloric acid directly yields the desired hydrochloride salt.

-

Dissolve the product from Step 3 in a minimal amount of a suitable solvent like dioxane or diethyl ether.

-

Add an excess of a solution of hydrochloric acid in dioxane (e.g., 4 M) or bubble HCl gas through the solution.

-

Stir the mixture at room temperature for 2-4 hours. The product will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Caption: A typical analytical workflow for the characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene protons of the acetic acid side chain, and the methine proton at the chiral center. The N-H proton of the piperidinium ion may appear as a broad singlet. The carboxylic acid proton is often not observed in deuterated water due to exchange.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms. Key signals will include the carbonyl carbon of the carboxylic acid, the carbons of the piperidine ring, and the methylene carbon of the side chain.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Assignment | Predicted ¹H NMR Shift Range | Predicted ¹³C NMR Shift Range |

| Piperidine Ring Protons | 1.5 - 3.5 | 25 - 55 |

| CH-COOH | 2.5 - 3.0 | 35 - 45 |

| CH₂-COOH | 2.2 - 2.6 | 30 - 40 |

| C=O | N/A | 170 - 180 |

Disclaimer: These are predicted chemical shift ranges based on analogous structures. Actual values may vary depending on the solvent and other experimental conditions.[5][11]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. The expected [M+H]⁺ ion for the free base (C₇H₁₃NO₂) would be at m/z 144.10.[12]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

Table 3: Expected FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad absorption |

| N-H (Ammonium) | 2400 - 2800 | Broad, multiple bands |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong absorption |

| C-N (Amine) | 1030 - 1230 | Medium absorption |

Note: The presence of strong hydrogen bonding in the solid state can lead to significant broadening and shifting of the O-H and N-H stretching bands.[13][14][15][16]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential to determine the enantiomeric purity of the final product. A chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose, is used to separate the (R)- and (S)-enantiomers.[17] The mobile phase composition (typically a mixture of a hydrocarbon solvent like hexane and an alcohol like isopropanol) and flow rate must be optimized to achieve baseline separation.

Applications in Drug Discovery and Potential Mechanisms of Action

The piperidine moiety is a highly privileged scaffold in medicinal chemistry, particularly for drugs targeting the CNS.[2] Its presence in a wide range of clinically approved drugs underscores its favorable pharmacokinetic properties and ability to interact with diverse biological targets.

Potential as a GABA Receptor Modulator

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Modulators of GABA receptors, particularly the GABAₐ subtype, are used to treat anxiety, sleep disorders, and epilepsy.[18] The structural similarity of (R)-2-(Piperidin-3-yl)acetic acid to GABA suggests that it may act as a GABA receptor ligand. The piperidine ring can be considered a constrained analog of the flexible backbone of GABA.

Caption: Putative modulation of the GABAₐ receptor signaling pathway.

It is hypothesized that this compound could act as a GABAₐ receptor positive allosteric modulator (PAM) or a direct agonist.[19][20] As a PAM, it would enhance the effect of endogenous GABA, leading to increased chloride ion influx and neuronal hyperpolarization. This could result in anxiolytic, sedative, or anticonvulsant effects. Further pharmacological studies, such as electrophysiological recordings from cells expressing GABAₐ receptor subtypes, are required to validate this hypothesis.

Other Potential CNS Targets

Recent studies have shown that piperidine derivatives can also exhibit high affinity for other CNS targets, including histamine H₃ and sigma-1 receptors.[21][22] These receptors are implicated in a variety of neurological and psychiatric disorders, including cognitive impairment, pain, and depression. Therefore, it is plausible that this compound could also be investigated for its activity at these targets.

Safety, Handling, and Storage

As a hydrochloride salt of a piperidine derivative, this compound should be handled with appropriate care in a laboratory setting.

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][23][24][25][26] The hydrochloride salt form is generally stable under these conditions.

Conclusion

This compound represents a valuable chiral building block for the synthesis of novel drug candidates. Its structural features, particularly the constrained piperidine ring and the acidic side chain, make it an interesting scaffold for targeting CNS receptors, with a plausible hypothesis centered on the modulation of GABAergic neurotransmission. The enantioselective synthetic strategy and analytical protocols outlined in this guide provide a solid foundation for researchers to further explore the chemistry and pharmacology of this promising compound. Future in-depth biological evaluation is warranted to fully elucidate its mechanism of action and therapeutic potential.

References

-

Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc.[Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synfacts. [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. [Link]

-

SpectraBase. (n.d.). Piperidine hydrochloride - Optional[FTIR] - Spectrum. [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. [Link]

-

ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. [Link]

-

Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2025). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. [Link]

-

Szałata, K., et al. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

-

Szałata, K., et al. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]

-

O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [Link]

-

BTC. (2025). What are the storage stability of Piperidine Series compounds over time?. [Link]

-

PubChemLite. (n.d.). 2-(piperidin-3-yl)acetic acid hydrochloride (C7H13NO2). [Link]

- Google Patents. (2004).

- Google Patents. (n.d.).

- Google Patents. (n.d.). Preparation of (r)-3-aminopiperidine dihydrochloride.

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

MDPI. (n.d.). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. [Link]

-

ACS Publications. (n.d.). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. [Link]

-

NIST. (n.d.). 2-Acetylpiperidine. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Piperidin-3-yl)acetic acid hydrochloride. PubChem. [Link]

-

ResearchGate. (2025). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. [Link]

-

Khayate, Z., et al. (n.d.). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. PubMed Central. [Link]

-

Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. [Link]

-

ResearchGate. (2025). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

-

ResearchGate. (2025). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. [Link]

-

MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [https://www.mdpi.com/23 separations-08-00165]([Link] separations-08-00165)

- Google Patents. (n.d.). Resolution of 2-benzyl-4-piperidone-succinic acid.

-

Masiulis, S., et al. (2022). Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. Nature Communications. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

PubMed. (n.d.). GABAB receptor modulation of the release of substance P from capsaicin-sensitive neurones in the rat trachea in vitro. [Link]

-

MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]

-

Diva-Portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]

-

PubMed. (n.d.). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-(Piperidin-3-yl)acetic acid hydrochloride | C7H14ClNO2 | CID 12514713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rsc.org [rsc.org]

- 12. PubChemLite - 2-(piperidin-3-yl)acetic acid hydrochloride (C7H13NO2) [pubchemlite.lcsb.uni.lu]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. researchgate.net [researchgate.net]

- 16. Piperidine(110-89-4) IR Spectrum [chemicalbook.com]

- 17. mdpi.com [mdpi.com]

- 18. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 19. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 20. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. assets.thermofisher.cn [assets.thermofisher.cn]

- 25. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]

- 26. cdhfinechemical.com [cdhfinechemical.com]

Physicochemical properties of (R)-2-(Piperidin-3-yl)acetic acid hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of (R)-2-(Piperidin-3-yl)acetic acid hydrochloride

Introduction

This compound is a chiral heterocyclic compound belonging to the piperidine class of molecules. The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in numerous approved pharmaceuticals[1]. As a chiral building block, this compound serves as a valuable intermediate in the synthesis of more complex and stereospecific active pharmaceutical ingredients (APIs)[2]. A thorough understanding of its fundamental physicochemical properties is paramount for researchers, scientists, and drug development professionals. These properties govern critical aspects of drug design and development, including solubility, absorption, formulation, stability, and analytical characterization. This guide provides a comprehensive analysis of the core physicochemical attributes of this compound, blending established data with field-proven insights into experimental design and interpretation.

Chemical Identity and Molecular Structure

Accurate identification is the cornerstone of all chemical and pharmaceutical development. This compound is defined by its specific molecular structure, stereochemistry, and associated identifiers.

Key Identifiers

The compound is registered and identified by several key metrics, which are crucial for regulatory and sourcing purposes. While the CAS number 71985-81-4 refers to the racemic mixture, the specific (R)-enantiomer has its own unique identifier[3][4].

| Property | Value | Source(s) |

| Chemical Name | This compound | [3][5] |

| Synonyms | (R)-3-Piperidineacetic acid hydrochloride | [5] |

| CAS Number | 1334509-89-5 ((R)-enantiomer) | [3] |

| CAS Number (Racemate) | 71985-81-4 | [4][6][7] |

| Molecular Formula | C₇H₁₄ClNO₂ | [5][6] |

| Molecular Weight | 179.64 g/mol | [4][5][6][8] |

| InChIKey | IMUCGEDHTPKPBM-UHFFFAOYSA-N (Racemate) | [4][7] |

Molecular Structure and Stereochemistry

The structure consists of a piperidine ring substituted at the 3-position with an acetic acid group. The hydrochloride salt form protonates the basic nitrogen of the piperidine ring, enhancing stability and aqueous solubility. The designation "(R)" specifies the absolute configuration at the chiral center (the carbon at the 3-position of the piperidine ring). This stereochemical purity is critical, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 2-(2-Methylpiperidin-3-yl)acetic acid hydrochloride (EVT-2491470) | 1864062-08-7 [evitachem.com]

- 3. 1334509-89-5|this compound|BLD Pharm [bldpharm.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. (R)-3-Piperidineacetic acid hydrochloride [chemicalbook.com]

- 6. 2-(Piperidin-3-yl)acetic acid hydrochloride | C7H14ClNO2 | CID 12514713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(Piperidin-3-yl)acetic acid hydrochloride | 71985-81-4 [sigmaaldrich.com]

- 8. GSRS [gsrs.ncats.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of (R)-2-(Piperidin-3-yl)acetic acid hydrochloride

Abstract

This technical guide provides a comprehensive framework for the characterization of (R)-2-(Piperidin-3-yl)acetic acid hydrochloride, a key building block in contemporary drug discovery. Recognizing the critical role of physicochemical properties in the development pipeline, this document outlines detailed, field-proven methodologies for determining aqueous solubility and assessing chemical stability. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the robust data necessary for informed decision-making. By explaining the causality behind experimental choices, this guide empowers users to not only generate high-quality data but also to understand its implications for formulation, storage, and analytical method development.

Introduction: The Pivotal Role of Physicochemical Characterization

This compound, with its chiral center and piperidine moiety, represents a class of compounds with significant potential in medicinal chemistry.[1] Its fundamental physicochemical properties, namely solubility and stability, are paramount as they directly influence bioavailability, manufacturability, and therapeutic efficacy.[2] Insufficient aqueous solubility can severely limit drug absorption, while chemical instability can lead to a loss of potency and the formation of potentially toxic degradants.[3]

Therefore, a thorough and early-stage characterization of these attributes is not merely a regulatory requirement but a foundational pillar of successful drug development. This guide presents a systematic approach to elucidating the solubility and stability profile of this compound, grounded in established scientific principles and regulatory expectations.[4][5]

Solubility Determination: Beyond a Single Number

Aqueous solubility is a critical determinant of a drug candidate's absorption and distribution.[6] For an ionizable molecule like this compound, which contains both a secondary amine (a basic center) and a carboxylic acid (an acidic center), solubility is intrinsically linked to pH. The hydrochloride salt form is utilized to enhance aqueous solubility. A comprehensive understanding requires assessing solubility across a physiologically relevant pH range.

Scientific Rationale for Methodology Selection

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[7] This method ensures that the solution is truly saturated with the compound, providing a definitive value under specific conditions. Kinetic solubility assays, while higher in throughput, measure the concentration at which a compound precipitates from a stock solution (often in DMSO) and may not represent true equilibrium.[8] For foundational characterization, the equilibrium approach is superior.

The choice of aqueous media is dictated by regulatory guidelines and physiological relevance. The pH range of 1.2 to 6.8 is stipulated to mimic the conditions of the gastrointestinal tract.[9]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic equilibrium solubility of this compound in various aqueous buffers.

Materials and Reagents:

-

This compound (solid, high purity)

-

0.1 N HCl (pH 1.2)

-

Acetate Buffer (pH 4.5)

-

Phosphate Buffer (pH 6.8)

-

Purified water (USP grade)

-

Acetonitrile (HPLC grade)

-

Validated HPLC or UPLC system with UV detection

Step-by-Step Protocol:

-

Preparation: Add an excess of solid this compound to vials containing each of the specified aqueous buffers (pH 1.2, 4.5, and 6.8). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. A 48-hour period is typically adequate, but the time to reach equilibrium should be confirmed by sampling at intermediate time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[9]

-

Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration/Centrifugation: To remove any remaining particulate matter, either centrifuge the aliquot at high speed or filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF). This step is critical to avoid artificially high concentration readings.

-

Quantification: Accurately dilute the clear filtrate with an appropriate mobile phase or analytical solvent. Analyze the concentration of the dissolved compound using a pre-validated, stability-indicating HPLC method.

-

Replicates: Perform the entire experiment in triplicate for each buffer condition to ensure the precision of the results.

Visualization of Solubility Workflow

Caption: Workflow for Forced Degradation Studies.

Data Presentation: Stability and Degradation Profile

Summarize the results of the forced degradation studies in a comprehensive table. This table should include the percentage of the parent compound remaining and the formation of any major degradation products.

| Stress Condition | Conditions | Duration | Assay of Parent (%) | Major Degradation Products (RRT) | Observations |

| Control | Room Temp | 48 hours | e.g., 99.8 | e.g., None Detected | No change |

| Acid Hydrolysis | 1 M HCl | 24 hours | e.g., 98.5 | e.g., None Detected | Largely stable |

| Base Hydrolysis | 1 M NaOH | 24 hours | e.g., 97.2 | e.g., None Detected | Largely stable |

| Oxidation | 3% H₂O₂ | 8 hours | e.g., 85.3 | e.g., RRT 0.85, RRT 1.15 | Significant degradation, two major degradants |

| Thermal (Solid) | 80 °C | 48 hours | e.g., 99.1 | e.g., RRT 0.92 (minor) | Stable as a solid |

| Photolytic (Solution) | ICH Q1B | 24 hours | e.g., 94.5 | e.g., RRT 1.10 | Moderate degradation |

Note: The quantitative values and Relative Retention Times (RRT) in this table are hypothetical and for illustrative purposes only.

Conclusion and Forward-Looking Statements

This technical guide provides a robust and scientifically grounded approach for the comprehensive evaluation of the solubility and stability of this compound. Adherence to these detailed protocols will yield high-quality, reliable data essential for advancing a drug candidate through the development pipeline. The solubility data will inform formulation strategies, while the stability data will establish a foundation for shelf-life determination and the development of critical quality attributes. The insights gained from the forced degradation studies are particularly valuable, as they illuminate the intrinsic chemical liabilities of the molecule, allowing for proactive mitigation strategies in formulation and packaging design.

References

- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- BenchChem. Degradation pathways of 1-Piperidinepentanoic acid and prevention.

- International Journal of Pharmaceutical Sciences and Research.

- IRJPMS.

- IJPPR.

- AxisPharm. Solubility Test.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

- BenchChem.

- PubMed. In vitro solubility assays in drug discovery.

- World Health Organiz

- Paho.org. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.

- ResearchGate. Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.

- Pharmacy 180.

- PubMed. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.

- European Medicines Agency (EMA). Q 1 A (R2) Stability Testing of new Drug Substances and Products.

- Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.

- ResearchGate.

- PubChem. 2-(Piperidin-3-yl)acetic acid hydrochloride.

- Sigma-Aldrich. 2-(Piperidin-3-yl)acetic acid hydrochloride.

- LabSolu. 2-(Piperidin-3-yl)acetic acid hydrochloride.

- Wikipedia. Isonipecotic acid.

Sources

- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 2. seed.nih.gov [seed.nih.gov]

- 3. pharmacy180.com [pharmacy180.com]

- 4. www3.paho.org [www3.paho.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. labsolu.ca [labsolu.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-(Piperidin-2-yl)acetic acid | C7H13NO2 | CID 3164325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem [pubchem.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (R)-2-(Piperidin-3-yl)acetic acid hydrochloride: An In-depth Technical Guide

Introduction: The Significance of Chiral Piperidine Scaffolds in Modern Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and biologically active compounds.[1] The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for therapeutic efficacy and target selectivity. Among these, the (R)-2-(Piperidin-3-yl)acetic acid scaffold is a key building block in the synthesis of various therapeutic agents, particularly in the realm of neuroscience. Its chirality plays a pivotal role in its interaction with biological targets. This guide provides an in-depth exploration of robust and scalable methodologies for the enantioselective synthesis of (R)-2-(Piperidin-3-yl)acetic acid hydrochloride, tailored for researchers, scientists, and professionals in drug development. We will delve into multiple synthetic strategies, elucidating the rationale behind experimental choices and providing detailed, actionable protocols.

Strategic Approaches to the Enantioselective Synthesis

The synthesis of enantiomerically pure (R)-2-(Piperidin-3-yl)acetic acid can be approached through several distinct strategies. The choice of a particular route is often dictated by factors such as the availability of starting materials, scalability, cost-effectiveness, and the desired level of enantiopurity. This guide will focus on three principal strategies:

-

Classical Resolution of a Racemic Mixture: A traditional and often scalable method involving the separation of enantiomers from a racemic mixture using a chiral resolving agent.

-

Homologation of a Chiral Precursor: A targeted approach that utilizes a readily available chiral starting material and extends a carbon chain to achieve the desired product.

-

Modern Asymmetric Catalysis: Cutting-edge methods that employ chiral catalysts to directly generate the desired enantiomer with high selectivity.

Strategy 1: Classical Resolution via Diastereomeric Salt Formation

This method relies on the synthesis of a racemic mixture of the target compound or a close precursor, followed by resolution using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. A notable example of this approach is adapted from a patented industrial process.[2]

Workflow Overview

Caption: Workflow for Synthesis via Classical Resolution.

Experimental Protocol

Step 1: Esterification of 3-Pyridineacetic acid hydrochloride

-

Suspend 3-Pyridineacetic acid hydrochloride in ethanol.

-

Bubble dry hydrogen chloride gas through the suspension at 0°C until saturation.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 3-pyridineacetate.

Step 2: Quaternization

-

Dissolve the ethyl 3-pyridineacetate in acetonitrile.

-

Add benzyl bromide dropwise at room temperature.

-

Stir the mixture at 50-60°C for 8-12 hours.

-

Cool the reaction mixture to room temperature and collect the precipitated N-benzyl-3-(ethoxycarbonylmethyl)pyridinium bromide by filtration.

Step 3: Catalytic Hydrogenation

-

In a high-pressure autoclave, dissolve the pyridinium salt in ethanol.[2]

-

Add 5% Palladium on carbon (Pd/C) catalyst.[2]

-

Pressurize the reactor with hydrogen gas to 20 atm and heat to 40-45°C for 10-15 hours.[2]

-

After completion, cool the reactor, release the pressure, and filter the catalyst through a pad of Celite.

-

Concentrate the filtrate to obtain racemic ethyl 2-(1-benzylpiperidin-3-yl)acetate.

Step 4: Resolution with L-(+)-Mandelic Acid

-

Dissolve the racemic ester in a suitable solvent such as acetone or ethyl acetate.

-

Add a solution of L-(+)-mandelic acid in the same solvent.

-

Allow the mixture to stand at room temperature for the diastereomeric salt to crystallize.

-

Collect the crystals of (R)-ethyl 2-(1-benzylpiperidin-3-yl)acetate L-mandelate salt by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

Step 5: Salt Breaking, Deprotection, and Hydrochloride Formation

-

Suspend the diastereomeric salt in a biphasic mixture of ethyl acetate and a weak base (e.g., sodium bicarbonate solution) and stir until the salt dissolves.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer to obtain the free (R)-ester.

-

For deprotection, dissolve the ester in methanol and add a catalytic amount of Pd/C.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) until the reaction is complete.

-

Filter the catalyst and concentrate the filtrate.

-

Dissolve the resulting (R)-ethyl 2-(piperidin-3-yl)acetate in concentrated hydrochloric acid and reflux for 4-6 hours to effect hydrolysis.

-

Cool the solution and remove the solvent under reduced pressure to yield the crude this compound. Recrystallization from an ethanol/ether mixture can be performed for purification.

Data Summary

| Step | Product | Typical Yield | Enantiomeric Excess (e.e.) |

| 1-3 | rac-Ethyl 2-(1-benzylpiperidin-3-yl)acetate | 70-80% (over 3 steps) | N/A |

| 4 | (R)-Ester L-mandelate salt | 35-45% (based on racemate) | >99% (after recrystallization) |

| 5 | This compound | 85-95% | >99% |

Strategy 2: Arndt-Eistert Homologation of (R)-Nipecotic Acid

This elegant strategy leverages the readily available chiral pool of (R)-nipecotic acid (piperidine-3-carboxylic acid) and extends its carboxylic acid side chain by one carbon atom using the Arndt-Eistert reaction.[3][4] This method is particularly advantageous as it generally proceeds with the retention of stereochemistry.[5][6]

Workflow Overview

Caption: Workflow for Arndt-Eistert Homologation.

Experimental Protocol

Step 1: N-Protection of (R)-Nipecotic Acid

-

Dissolve (R)-nipecotic acid in a mixture of dioxane and water.

-

Add di-tert-butyl dicarbonate (Boc₂O) and a base such as sodium hydroxide.

-

Stir the mixture at room temperature overnight.

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with ethyl acetate.

-

Dry the organic layer and concentrate to obtain N-Boc-(R)-nipecotic acid.

Step 2: Acid Chloride Formation

-

Dissolve the N-Boc-(R)-nipecotic acid in an anhydrous solvent such as dichloromethane.

-

Add thionyl chloride or oxalyl chloride dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude N-Boc-(R)-nipecoyl chloride.

Step 3: Arndt-Eistert Reaction

-

Dissolve the crude acid chloride in an anhydrous etheral solvent (e.g., diethyl ether or THF).

-

At 0°C, cautiously add a solution of diazomethane in diethyl ether until a persistent yellow color is observed. (Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.)

-

Allow the reaction to stir at 0°C for 1 hour.

-

In a separate flask, prepare a suspension of silver(I) oxide in water.

-

Slowly add the α-diazoketone solution to the silver oxide suspension at room temperature. The reaction is often exothermic and may require cooling.

-

Stir the mixture until the evolution of nitrogen gas ceases.

-

Filter the reaction mixture to remove the silver salts and acidify the filtrate.

-

Extract the product, N-Boc-(R)-2-(piperidin-3-yl)acetic acid, with ethyl acetate.

-

Dry and concentrate the organic layer.

Step 4: Deprotection and Hydrochloride Salt Formation

-

Dissolve the N-Boc protected product in a suitable solvent like dioxane or ethyl acetate.

-

Add a solution of hydrogen chloride in the same solvent.

-

Stir the mixture at room temperature for 2-4 hours.

-

Collect the precipitated this compound by filtration and dry under vacuum.

Data Summary

| Step | Product | Typical Yield | Enantiomeric Excess (e.e.) |

| 1 | N-Boc-(R)-nipecotic acid | >95% | >99% (starting material dependent) |

| 2-3 | N-Boc-(R)-2-(piperidin-3-yl)acetic acid | 60-75% (over 2 steps) | >99% (retention of configuration) |

| 4 | This compound | >95% | >99% |

Strategy 3: Asymmetric Synthesis via Enzymatic Transamination

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. The use of ω-transaminases for the asymmetric amination of a prochiral ketone is a powerful approach to establish the desired stereocenter.[7]

Workflow Overview

Caption: Workflow for Asymmetric Enzymatic Transamination.

Conceptual Protocol

Step 1: Synthesis of the Prochiral Ketone Precursor

The synthesis of the starting material, ethyl 2-(1-Boc-3-oxopiperidin-4-yl)acetate, can be achieved through various established synthetic routes, which are beyond the scope of this guide.

Step 2: Asymmetric Enzymatic Transamination

-

In a buffered aqueous solution (e.g., Tris-HCl buffer, pH 9.0), add the prochiral ketone substrate.

-

Add a suitable ω-transaminase enzyme (commercially available or expressed).

-

Add an amine donor in excess (e.g., isopropylamine).

-

Include the cofactor pyridoxal-5'-phosphate (PLP).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30-45°C) with gentle agitation.

-

Monitor the reaction progress by HPLC or GC.

-

Upon completion, stop the reaction and extract the product with an organic solvent.

-

Purify the resulting ethyl (R)-2-(3-amino-1-Boc-piperidin-3-yl)acetate by column chromatography.

Step 3: Hydrolysis, Deprotection, and Hydrochloride Salt Formation

-

Hydrolyze the ester group using standard conditions (e.g., LiOH in THF/water).

-

After hydrolysis, perform the Boc-deprotection and hydrochloride salt formation in a one-pot procedure by adding an excess of HCl in a suitable solvent, as described in the previous sections.

Expected Performance

| Step | Product | Expected Yield | Expected Enantiomeric Excess (e.e.) |

| 2 | Chiral amine intermediate | 70-90% | >99% |

| 3 | Final hydrochloride salt | >90% | >99% |

Final Product Characterization and Quality Control

The final this compound should be a white to off-white solid.[9] Purity and identity should be confirmed by a panel of analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of impurities.

-

Mass Spectrometry: To verify the molecular weight.

-

Chiral HPLC: To determine the enantiomeric excess.

-

Elemental Analysis: To confirm the elemental composition.

-

Melting Point: As a measure of purity.

Conclusion

The enantioselective synthesis of this compound is a critical process in the development of novel therapeutics. This guide has detailed three distinct and viable synthetic strategies, each with its own set of advantages and considerations. The classical resolution method offers scalability, while the Arndt-Eistert homologation provides an elegant route from a chiral precursor. The emerging field of biocatalysis presents a highly selective and environmentally friendly alternative. The selection of the optimal synthetic route will depend on the specific requirements of the research or development program. With the detailed protocols and conceptual frameworks provided herein, researchers and drug development professionals are well-equipped to undertake the synthesis of this important chiral building block.

References

- CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride.

-

Arndt–Eistert reaction - Grokipedia. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - ACS Publications. [Link]

-

Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts - Washington University in St. Louis. [Link]

-

Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases - Beilstein Journals. [Link]

- CN103865964A - Method for synthesizing (R)

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. [Link]

-

Arndt-Eistert Synthesis - Organic Chemistry Portal. [Link]

-

Arndt-Eistert Homologation: Mechanism & Examples - NROChemistry. [Link]

-

Rewiring amino acids to piperidines - Tohoku University Repository. [Link]

-

Arndt–Eistert reaction - Wikipedia. [Link]

-

Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed. [Link]

-

Arndt-Eistert Synthesis | Chem-Station Int. Ed. [Link]

-

Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R) - ResearchGate. [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - MDPI. [Link]

-

The Synthesis of Chiral Beta-Amino Acids and Beta-Lactams via Oxidative Cleavage of Chiral Dihydropyridones Derived from Vinylogous Mannich Reaction (VMR) - Novartis OAK. [Link]

-

2-(Piperidin-3-yl)acetic acid hydrochloride | C7H14ClNO2 | CID 12514713 - PubChem. [Link]

-

Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams - PubMed. [Link]

-

Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam - PubMed. [Link]

- CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google P

Sources

- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Arndt-Eistert Synthesis [organic-chemistry.org]

- 5. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 6. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 7. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 8. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 9. 2-(Piperidin-3-yl)acetic acid hydrochloride | 71985-81-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Chiral Synthesis of 3-Substituted Piperidine Derivatives

Introduction: The Significance of 3-Substituted Piperidines in Modern Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1][2][3][4][5] The precise spatial arrangement of substituents on this heterocyclic ring is often paramount to biological activity. In particular, the stereochemistry at the C3 position plays a critical role in the efficacy and selectivity of many therapeutic agents.[6] Consequently, the development of robust and efficient methods for the enantioselective synthesis of 3-substituted piperidines is a significant and ongoing endeavor in the field of organic chemistry.[1][4][5] This guide provides an in-depth overview of key modern methodologies, focusing on the underlying principles, practical applications, and detailed experimental protocols for their synthesis.

This document will explore several cutting-edge strategies, including a highly versatile rhodium-catalyzed asymmetric reductive Heck reaction and innovative chemo-enzymatic approaches. These methods offer powerful solutions for accessing enantiomerically enriched 3-substituted piperidines, which are crucial building blocks for a range of important drugs, including the anticancer agent Niraparib and the antipsychotic Preclamol.[1][5][7][8]

I. Catalytic Enantioselective Functionalization of Pyridine Derivatives

A powerful and increasingly popular strategy for the synthesis of chiral 3-substituted piperidines involves the direct, enantioselective functionalization of pyridine-derived starting materials. This approach is highly convergent and allows for the rapid construction of molecular complexity from simple, readily available precursors.

A. Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: A Cross-Coupling Approach

A significant breakthrough in this area is the rhodium-catalyzed asymmetric reductive Heck reaction, which enables the cross-coupling of arylboronic acids with activated pyridine derivatives.[1][3][5][6][7][9] This methodology provides access to a wide array of 3-substituted tetrahydropyridines with high yields and excellent enantioselectivity.[1][3][5][9]

Core Principle: The overall transformation is a three-step process:

-

Partial Reduction of Pyridine: Pyridine is first activated and partially reduced to a more reactive dihydropyridine intermediate.[1][5][7]

-

Rh-Catalyzed Asymmetric Carbometalation: This is the key enantioselective step where a rhodium catalyst, in conjunction with a chiral ligand, facilitates the addition of an aryl group from a boronic acid to the 3-position of the dihydropyridine.[1][5][7]

-

Reduction and Deprotection: The resulting 3-substituted tetrahydropyridine is then fully reduced to the corresponding piperidine, and any protecting groups are removed.[1][5][7]

Workflow for Rhodium-Catalyzed Asymmetric Reductive Heck Reaction:

Caption: Workflow for the synthesis of 3-substituted piperidines.

Experimental Protocol: Synthesis of (S)-3-(4-Fluorophenyl)-piperidine

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate [9]

-

To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol, 1 equiv) dropwise under a nitrogen atmosphere.

-

Maintain the reaction mixture at -78 °C for 3 hours.

-

Quench the reaction by the addition of water (50 mL).

-

Extract the mixture with diethyl ether (2 x 30 mL).

-

Combine the organic layers and wash sequentially with 1N NaOH (2x) and 1N HCl (2x).

-

Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from methanol.

Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction [9]

-

In a vial under an argon atmosphere, combine [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).

-

Add toluene (0.25 mL), THP (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 2.0 equiv).

-

Stir the catalyst solution at 70 °C for 10 minutes.

-

Add the 4-fluorophenylboronic acid (3.0 equiv) followed by the phenyl pyridine-1(2H)-carboxylate (1 equiv).

-

Stir the resulting mixture at 70 °C for 20 hours.

-

Upon completion, cool the reaction to room temperature and dilute with Et₂O (5 mL).

-

Pass the mixture through a plug of silica gel and wash the plug with additional Et₂O.

-

Remove the solvents in vacuo and purify the crude product by flash chromatography.

Step 3: Hydrogenation and Deprotection [5][8]

-

The 3-substituted tetrahydropyridine is hydrogenated using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

The resulting protected piperidine is then deprotected using aqueous potassium hydroxide in methanol to yield the final enantioenriched 3-substituted piperidine.

Data Summary: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

| Entry | Arylboronic Acid | Ligand | Yield (%) | ee (%) |

| 1 | Phenylboronic acid | (S)-Segphos | 92 | 98 |

| 2 | 4-Fluorophenylboronic acid | (S)-Segphos | 95 | 99 |

| 3 | 4-Methoxyphenylboronic acid | (S)-Segphos | 88 | 97 |

| 4 | 3-Thienylboronic acid | (S)-Segphos | 85 | 96 |

II. Chemo-enzymatic Dearomatization of Activated Pyridines

A complementary and highly efficient approach to chiral 3-substituted piperidines is the use of chemo-enzymatic cascades.[10] This strategy leverages the high stereoselectivity of enzymes to achieve asymmetric transformations that can be challenging to accomplish with traditional chemical methods.

Core Principle: This method involves a one-pot cascade reaction utilizing an amine oxidase and an ene-imine reductase.[10]

-

Chemical Synthesis of a Tetrahydropyridine Precursor: A substituted tetrahydropyridine is first synthesized through conventional chemical methods.

-

Enzymatic Oxidation: An amine oxidase selectively oxidizes the tetrahydropyridine to a dihydropyridinium intermediate in situ.[10]

-

Enzymatic Reduction: An ene-imine reductase then stereoselectively reduces the C=C bond of the dihydropyridinium intermediate to afford the enantioenriched 3-substituted piperidine.[10]

Workflow for Chemo-enzymatic Dearomatization:

Caption: Chemo-enzymatic synthesis of chiral piperidines.

This chemo-enzymatic approach has been successfully applied to the synthesis of key intermediates for the antipsychotic drugs Preclamol and OSU-6162, as well as the ovarian cancer therapeutic Niraparib.[10]

III. Other Notable Asymmetric Strategies

While the rhodium-catalyzed and chemo-enzymatic methods are at the forefront of modern synthetic strategies, other important approaches are also widely employed.

A. [4+2] Annulation of Imines with Allenes

A highly enantioselective variant of the Kwon annulation, which involves the [4+2] cycloaddition of imines with allenes, has been developed using a C2-symmetric chiral phosphepine catalyst.[11] This method provides a direct route to functionalized piperidine derivatives with excellent stereoselectivity.[11]

B. Asymmetric Synthesis from N-Sulfinyl δ-Amino β-Ketoesters

The use of N-sulfinyl δ-amino β-ketoesters as chiral building blocks allows for the synthesis of functionalized piperidines.[12] A key step in this methodology is the hydroxy-directed, highly diastereoselective reduction of a 4-hydroxy-1,2-dehydropiperidine intermediate.[12]

Conclusion

The synthesis of enantiomerically pure 3-substituted piperidines is of paramount importance in the development of new pharmaceuticals. The methodologies outlined in this guide, particularly the rhodium-catalyzed asymmetric reductive Heck reaction and chemo-enzymatic dearomatization, represent powerful and versatile tools for accessing these valuable chiral building blocks. These strategies offer high levels of stereocontrol, broad functional group tolerance, and the potential for large-scale synthesis, making them highly attractive for both academic research and industrial applications. As the demand for enantiopure piperidine-containing drugs continues to grow, the development of even more efficient and sustainable synthetic methods will remain a key focus of chemical research.

References

-

Asymmetric Synthesis of Functionalized trans-2,6-Disubstituted Piperidines with N-Sulfinyl δ-Amino β-Ketoesters. Synthesis of (−)-Lasubine I. Organic Letters - ACS Publications. [Link]

-

A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC - NIH. National Institutes of Health. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - Xingwei Li. Xingwei Li. [Link]

-

Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes - PubMed. National Institutes of Health. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ReadCube. [Link]

-

Asymmetric Synthesis of Ring Functionalized trans-2,6-Disubstituted Piperidines from N-Sulfinyl δ-Amino β-Keto Phosphonates. Total Synthesis of (−)-Myrtine. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. University of Oxford. [Link]

-

Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC - NIH. National Institutes of Health. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society - ACS Publications. [Link]

-

Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic Letters - ACS Publications. [Link]

-

Asymmetric Routes to Substituted Piperidines - Heriot-Watt Research Portal. Heriot-Watt University. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters - ACS Publications. [Link]

-

Asymmetric synthesis of substituted NH-piperidines from chiral amines - RSC Publishing. Royal Society of Chemistry. [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. [Link]

-

Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D - RSC Publishing. Royal Society of Chemistry. [Link]

-

Examples of biologically active 3-substituted piperidines - ResearchGate. ResearchGate. [Link]

-

Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature. [Link]

Sources

- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. | Department of Chemistry [chem.ox.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 10. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Spectroscopic data (NMR, IR, MS) of (R)-2-(Piperidin-3-yl)acetic acid HCl

Introduction

(R)-2-(Piperidin-3-yl)acetic acid hydrochloride (HCl) is a chiral building block significant in pharmaceutical synthesis. Its molecular structure, comprising a piperidine ring, a carboxylic acid, and a chiral center, demands rigorous characterization to ensure stereochemical purity and structural integrity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, grounded in first principles and established methodologies. We will explore not just the data itself, but the causal chemical principles that give rise to the observed spectra, offering field-proven insights for researchers and drug development professionals.

The structure of the protonated form of (R)-2-(Piperidin-3-yl)acetic acid, as it exists in the HCl salt, is critical for interpretation. The piperidine nitrogen is protonated, forming a piperidinium ion.

Molecular Formula: C₇H₁₄ClNO₂[1] Molecular Weight: 179.65 g/mol [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For (R)-2-(Piperidin-3-yl)acetic acid HCl, both ¹H and ¹³C NMR provide definitive structural confirmation.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum reveals the electronic environment of every proton, their connectivity, and stereochemical relationships. In the HCl salt, the piperidinium nitrogen is protonated, leading to two N-H protons whose signals can be broad and may exchange with D₂O. The protons on the piperidine ring and the side chain will exhibit complex splitting patterns due to diastereotopicity and spin-spin coupling.

Predicted ¹H NMR Data (in D₂O, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment | Rationale |

| ~3.50 - 3.65 | m | 1H | H-2 (axial) | Deshielded by the adjacent protonated nitrogen. |

| ~3.35 - 3.48 | m | 1H | H-6 (equatorial) | Deshielded by the adjacent protonated nitrogen. |

| ~3.00 - 3.15 | m | 1H | H-6 (axial) | Deshielded by the adjacent protonated nitrogen. |

| ~2.85 - 2.98 | m | 1H | H-2 (equatorial) | Deshielded by the adjacent protonated nitrogen. |

| ~2.50 - 2.65 | dd | 1H | H-α (a) | Part of the AB system of the CH₂ group, adjacent to the chiral center. |

| ~2.35 - 2.48 | dd | 1H | H-α (b) | Part of the AB system of the CH₂ group, adjacent to the chiral center. |

| ~2.10 - 2.25 | m | 1H | H-3 | Methine proton at the chiral center, coupled to multiple neighbors. |

| ~1.85 - 2.05 | m | 2H | H-4 (ax), H-5 (eq) | Complex multiplet representing protons on the piperidine ring. |

| ~1.50 - 1.70 | m | 2H | H-4 (eq), H-5 (ax) | Complex multiplet representing protons on the piperidine ring. |

Causality Behind Assignments:

-

Protons adjacent to Nitrogen (H-2, H-6): These protons are significantly deshielded (shifted downfield) due to the inductive effect of the electron-withdrawing, positively charged nitrogen atom[3]. Their chemical shifts are typically in the 2.8-3.6 ppm range.

-

Chiral Center (H-3): This methine proton is coupled to protons at C-2, C-4, and the α-carbon of the acetic acid side chain, resulting in a complex multiplet.

-

Diastereotopic Protons (H-α): The two protons on the α-carbon of the acetic acid side chain are diastereotopic because they are adjacent to a chiral center (C-3). They will have different chemical shifts and couple with each other, typically forming a doublet of doublets (dd) or an AB quartet.

-

Ring Protons (H-4, H-5): These methylene protons form a complex, overlapping multiplet system further upfield, as they are more shielded from the influence of the heteroatom.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of (R)-2-(Piperidin-3-yl)acetic acid HCl and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄) in a standard 5 mm NMR tube. D₂O is often preferred for amine salts to simplify the spectrum by exchanging the acidic N-H and O-H protons.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

-

Data Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak or an internal standard like TMS or DSS). Integrate the signals to determine the relative proton ratios.

Workflow for ¹H NMR Analysis

Caption: Experimental workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Carbon Backbone Confirmation

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, confirming the carbon skeleton.

Predicted ¹³C NMR Data (in D₂O, 100 MHz)

| Chemical Shift (δ, ppm) | Provisional Assignment | Rationale |

| ~175 - 178 | C=O | Carboxylic acid carbonyl carbon, characteristically found at low field. |

| ~48 - 50 | C-2 | Carbon adjacent to the protonated nitrogen. |

| ~45 - 47 | C-6 | Carbon adjacent to the protonated nitrogen. |

| ~38 - 40 | C-α | Carbon of the CH₂ group in the acetic acid side chain. |

| ~34 - 36 | C-3 | Chiral methine carbon, attached to the side chain. |

| ~25 - 27 | C-4 | Piperidine ring carbon, shielded relative to C-2/C-6. |

| ~22 - 24 | C-5 | Piperidine ring carbon, shielded relative to C-2/C-6. |

Causality Behind Assignments:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded carbon due to the strong electron-withdrawing effect of the two oxygen atoms and appears significantly downfield[4].

-

Carbons Adjacent to Nitrogen (C-2, C-6): Similar to their attached protons, these carbons are deshielded by the adjacent positively charged nitrogen.

-

Aliphatic Carbons (C-3, C-4, C-5, C-α): These sp³ hybridized carbons appear in the upfield region of the spectrum, with their precise shifts determined by their substitution and proximity to electron-withdrawing groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500 - 3300 | Broad, Strong | O-H stretch (Carboxylic Acid) | The O-H bond in a carboxylic acid is involved in strong hydrogen bonding, resulting in a very broad and characteristic absorption band that often overlaps with C-H stretches[5][6]. |

| 2400 - 2800 | Broad, Multiple | N⁺-H stretch (Ammonium Salt) | The stretching vibration of the N⁺-H bonds in the piperidinium ion gives rise to a broad absorption in this region. |

| 2850 - 3000 | Medium | C-H stretch (Aliphatic) | These absorptions arise from the stretching vibrations of the sp³ C-H bonds in the piperidine ring and acetic acid side chain[7]. |

| ~1710 - 1730 | Strong, Sharp | C=O stretch (Carboxylic Acid) | The carbonyl stretch is one of the most intense and reliable absorptions in an IR spectrum. Its position indicates a saturated carboxylic acid[8]. |

| ~1500 - 1640 | Medium | N⁺-H bend | Bending vibrations for the ammonium group. |

| ~1200 - 1300 | Medium | C-O stretch | Stretching of the C-O single bond in the carboxylic acid group. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid (R)-2-(Piperidin-3-yl)acetic acid HCl powder directly onto the ATR crystal.

-

Pressure Application: Use the integrated pressure clamp to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically performs the background subtraction. The resulting spectrum displays absorbance or transmittance as a function of wavenumber.

Workflow for IR Spectroscopy Analysis

Caption: Experimental workflow for ATR-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this one.

Predicted Mass Spectrometry Data (ESI-MS)

| m/z (Positive Ion Mode) | Assignment | Rationale |

| 144.102 | [M+H]⁺ | This corresponds to the protonated free base (C₇H₁₃NO₂ + H⁺). The monoisotopic mass of the free base is 143.095 Da[9][10]. This is the expected molecular ion in positive mode ESI. |

| 126.091 | [M+H - H₂O]⁺ | A common fragmentation pathway is the neutral loss of water from the carboxylic acid group[11]. |

| 98.096 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide from the [M+H - H₂O]⁺ fragment. |

| 84.081 | [C₅H₁₀N]⁺ | This fragment likely arises from cleavage of the acetic acid side chain, resulting in a stable piperidinium-derived fragment. |

Causality Behind Fragmentation: The fragmentation of piperidine derivatives in ESI-MS/MS is often driven by the protonated nitrogen[12]. Common pathways include the neutral loss of small molecules like water or, in this case, the entire acetic acid group[13]. Alpha-cleavage (cleavage of a bond adjacent to the nitrogen) is also a dominant pathway, leading to stable iminium ions[14]. The specific fragmentation pattern helps confirm the connectivity of the piperidine ring and the acetic acid substituent.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid helps promote protonation for positive ion mode analysis.

-

LC System: While direct infusion is possible, LC-MS is standard. Use a C18 reversed-phase column. The mobile phase can be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

MS Instrument Setup (ESI):

-

Ionization Mode: Positive ion mode is chosen due to the basicity of the piperidine nitrogen[12].

-

Full Scan (MS1): Perform a full scan over a relevant m/z range (e.g., 50-300 Da) to detect the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): For structural confirmation, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 144.1) as the precursor, isolating it, and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

Workflow for LC-MS Analysis

Caption: Experimental workflow for LC-MS based structural analysis.

Conclusion

The collective data from NMR, IR, and MS provides a definitive and self-validating confirmation of the structure of (R)-2-(Piperidin-3-yl)acetic acid HCl. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and stereochemical environment. IR spectroscopy validates the presence of key functional groups—the carboxylic acid and the secondary amine hydrochloride. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. This multi-technique approach ensures the unambiguous identification and quality assessment of this important pharmaceutical intermediate.

References

- BenchChem.

-